Home > Products > Screening Compounds P4128 > GLP-1 (7-37) acetate
GLP-1 (7-37) acetate -

GLP-1 (7-37) acetate

Catalog Number: EVT-13789680
CAS Number:
Molecular Formula: C151H228N40O47
Molecular Weight: 3355.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 (7-37) acetate is a biologically active peptide derived from the proglucagon precursor, primarily produced in the intestinal L-cells. It plays a significant role in glucose metabolism and insulin secretion. The peptide is classified as an incretin, which means it enhances insulin secretion in response to nutrient ingestion, particularly glucose. The two main forms of glucagon-like peptide-1 are glucagon-like peptide-1 (7-36) amide and glucagon-like peptide-1 (7-37), with the former being amidated at its C-terminus, which may enhance its stability and potency .

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 (7-37) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis allows for the stepwise addition of amino acids to form the peptide chain, while recombinant techniques involve expressing the proglucagon gene in host cells, followed by enzymatic cleavage to yield the active peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method typically involves:
    • Coupling protected amino acids to a solid support.
    • Deprotecting the amino group after each coupling step.
    • Cleavage from the solid support to release the free peptide.
  2. Recombinant Expression: This involves:
    • Cloning the proglucagon gene into an expression vector.
    • Transforming host cells (e.g., bacteria or yeast).
    • Inducing expression and purifying the resultant protein using affinity chromatography.

Both methods can yield high-purity glucagon-like peptide-1 (7-37) suitable for research and therapeutic applications .

Molecular Structure Analysis

Structure

Glucagon-like peptide-1 (7-37) consists of 31 amino acids. The sequence is crucial for its biological activity, with specific residues contributing to receptor binding and activation. The secondary structure features two alpha-helices separated by a linker region, which is essential for its interaction with the glucagon-like peptide-1 receptor .

Data

The molecular formula for glucagon-like peptide-1 (7-37) is C151H220N38O40C_{151}H_{220}N_{38}O_{40}, with a molecular weight of approximately 3485.5 g/mol. Its structure can be represented as follows:

Sequence H Gly Thr Asp Phe Thr Ala Gly Gly Glu Val Lys Ala Gly Leu Val Ala Glu Gly Ile Val Phe Lys Thr Ala Gly Leu Asp Cys\text{Sequence H Gly Thr Asp Phe Thr Ala Gly Gly Glu Val Lys Ala Gly Leu Val Ala Glu Gly Ile Val Phe Lys Thr Ala Gly Leu Asp Cys}
Chemical Reactions Analysis

Reactions

Glucagon-like peptide-1 (7-37) undergoes several biochemical reactions that are critical for its function:

  1. Binding to Receptor: It binds to the glucagon-like peptide-1 receptor, activating intracellular signaling pathways.
  2. G Protein Activation: Upon binding, it activates G proteins that stimulate adenylate cyclase activity, increasing cyclic adenosine monophosphate levels.
  3. Proteolytic Cleavage: The precursor proglucagon is cleaved by prohormone convertases, yielding various active peptides including glucagon-like peptide-1 (7-37) .

Technical Details

The receptor activation leads to downstream effects such as enhanced insulin secretion from pancreatic beta cells and modulation of gastric emptying and appetite regulation .

Mechanism of Action

Process

The mechanism of action of glucagon-like peptide-1 (7-37) involves several key steps:

  1. Receptor Binding: It binds to the glucagon-like peptide-1 receptor on pancreatic beta cells.
  2. Signal Transduction: This binding activates Gs proteins that stimulate adenylate cyclase, leading to increased cyclic adenosine monophosphate production.
  3. Insulin Secretion: The rise in cyclic adenosine monophosphate activates protein kinase A, which enhances insulin secretion in response to elevated blood glucose levels.

Data

Research indicates that glucagon-like peptide-1 (7-37) not only stimulates insulin release but also inhibits glucagon secretion and promotes satiety, making it a critical regulator of glucose homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

Glucagon-like peptide-1 (7-37) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under controlled conditions.

Chemical Properties

The chemical properties include:

  • Stability: Sensitive to enzymatic degradation; thus, modifications are often made for therapeutic use.
  • pH Sensitivity: Optimal activity at physiological pH levels.

Relevant data includes its solubility profile and stability under various conditions, which are crucial for formulation in therapeutic applications .

Applications

Scientific Uses

Glucagon-like peptide-1 (7-37) has several important applications in scientific research and medicine:

  1. Diabetes Treatment: Used in medications for type 2 diabetes to enhance insulin secretion and improve glycemic control.
  2. Obesity Management: Investigated for its potential in weight management due to its appetite-suppressing effects.
  3. Cardiovascular Health: Research suggests additional benefits on cardiovascular health through protective effects on heart function during metabolic stress.
Historical Context and Discovery of GLP-1 (7-37)

Evolutionary Origins of Incretin Hormones in Glucose Homeostasis

The concept of gut-derived factors influencing pancreatic function dates back to 1902, when Bayliss and Starling discovered secretin, demonstrating the intestine's endocrine capacity [2] [9]. This laid the groundwork for the "incretin effect" – the phenomenon where oral glucose elicits greater insulin secretion than intravenous administration. By the 1930s, LaBarre had coined the term "incretin" (INtestine seCRETion Insulin) to describe glucose-lowering factors from intestinal extracts [3] [9]. For decades, the molecular identity of incretins remained elusive until the isolation of gastric inhibitory polypeptide (GIP) in the 1970s. However, GIP's immunological depletion did not abolish the incretin effect, suggesting the existence of additional mediators [3]. Concurrent research into intestinal "glucagon-like immunoreactivity" revealed peptides distinct from pancreatic glucagon, eventually leading to the identification of glucagon-like peptide-1 (GLP-1) as the second major incretin [2] [6]. This evolutionary conservation of gut-pancreas crosstalk highlights its fundamental role in metabolic efficiency, allowing organisms to anticipate and respond to nutrient influx.

Identification of GLP-1 Isoforms from Proglucagon Processing

The discovery of GLP-1 is inextricably linked to advances in molecular biology. In the early 1980s, recombinant DNA techniques enabled the decoding of the proglucagon gene sequence across species (anglerfish, rat, hamster, bovine, human) [1] [2] [9]. These sequences revealed that proglucagon, a 180-amino acid precursor, contained glucagon and two additional glucagon-related peptides: GLP-1 and GLP-2 [1] [2]. Tissue-specific post-translational processing dictated the final bioactive products:

  • Pancreatic α-cells: Prohormone convertases (PC2) primarily cleave proglucagon into glucagon, Major Proglucagon Fragment (MPGF), and glicentin-related pancreatic polypeptide (GRPP).
  • Intestinal L-cells: PC1/3 processes proglucagon into glicentin (encompassing glucagon and GLP-1/2 sequences), which is further cleaved to release oxyntomodulin (glucagon + C-terminal octapeptide), GLP-1, GLP-2, and intervening peptide-2 (IP-2) [1] [2] [10].

Initial immunochemical studies of intestinal extracts detected multiple immunoreactive forms. The major bioactive GLP-1 peptides were found to be smaller than the predicted full-length GLP-1(1-37), suggesting further proteolytic processing within L-cells [1] [2].

Discovery of Bioactive Truncated Forms: GLP-1 (7-37) vs. GLP-1 (7-36) Amide

The critical breakthrough came in 1986-1987. Mojsov and colleagues identified GLP-1(7-37) and GLP-1(7-36)amide as the predominant circulating forms released from intestinal L-cells in response to nutrients [1] [7]. Crucially, Drucker et al. (1987) demonstrated that these N-terminally truncated peptides, not GLP-1(1-37), possessed potent biological activity [1] [4]. Key findings established GLP-1(7-37) as a major bioactive hormone:

  • Receptor Activation: GLP-1(7-37) and GLP-1(7-36)amide (present in roughly equal proportions in humans) directly stimulated cAMP production in insulinoma cell lines (RINm5F) at picomolar to nanomolar concentrations (50 pM–5 nM), while GLP-1(1-37) and GLP-1(1-36)amide were inactive at these doses [1] [4] [23].
  • Insulin Secretion & Gene Expression: GLP-1(7-37) potentiated glucose-dependent insulin secretion from isolated pancreatic islets and beta-cell lines. It also significantly increased insulin mRNA levels, promoting insulin biosynthesis [1] [4] [23].
  • Specificity: Glucagon and GLP-2 did not mimic these effects, confirming specificity for the GLP-1 receptor [1].
  • Structural Requirement: The free N-terminal histidine at position 7 (His7) was identified as absolutely essential for receptor binding and activation. Even minor N-terminal truncation (GLP-1(8-37)) or extension (GLP-1(1-37), GLP-1(6-37)) abolished activity [4] [8].

Table 1: Key Properties of Major GLP-1 Isoforms Identified in the 1980s

GLP-1 IsoformOriginReceptor Binding (RIN cells)cAMP StimulationInsulin Secretion StimulationCritical Structural Features
GLP-1(1-37)Proglucagon translation>300-fold reduction vs (7-37)Inactive (≤5 nM)No (at physiological doses)N-terminal extension blocks receptor interaction
GLP-1(7-37)L-cell processingHigh affinityPotent (EC50 ~0.5-5 nM)Potent (Glucose-dependent)His7 essential; C-terminal Gly37
GLP-1(7-36)amideL-cell processingEquipotent to (7-37)Potent (EC50 ~0.5-5 nM)Potent (Glucose-dependent)His7 essential; C-terminal Arg36-amide
GLP-1(9-36)amideDPP-4 degradation productVery low affinityAntagonistNoLacks N-terminal His7-Ala8 dipeptide

The discovery of GLP-1(7-37) and GLP-1(7-36)amide as the physiologically relevant incretins marked a paradigm shift, redirecting therapeutic efforts towards these truncated peptides and their stabilization. GLP-1 (7-37) acetate refers to the acetate salt form of the bioactive GLP-1(7-37) peptide, commonly used for research and pharmaceutical formulation due to its stability and solubility [4].

Properties

Product Name

GLP-1 (7-37) acetate

IUPAC Name

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid

Molecular Formula

C151H228N40O47

Molecular Weight

3355.7 g/mol

InChI

InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159)

InChI Key

GCYXWQUSHADNBF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.